1-(4'-Chlorobiphenyl-4-YL)urea
Description
Significance of the Urea (B33335) Moiety as a Privileged Structure in Medicinal Chemistry and Drug Discovery
The urea moiety, characterized by a carbonyl group flanked by two amine groups, is a cornerstone in modern medicinal chemistry and drug discovery. nih.govchemicaljournal.in Its significance stems from its classification as a "privileged structure," a molecular framework that can bind to multiple biological targets with high affinity. chemicaljournal.innih.gov The primary reason for this versatility lies in the urea functional group's unique hydrogen bonding capabilities. nih.gov It can act as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. nih.govmdpi.com This dual nature allows urea derivatives to form strong and specific interactions with amino acid residues in the active sites of proteins, enzymes, and receptors, which is a critical factor for modulating biological activity. nih.govnih.gov
The incorporation of a urea functionality is a widely used strategy in drug design to fine-tune a molecule's properties. nih.govacs.org It can enhance aqueous solubility and permeability, crucial aspects of a drug's pharmacokinetics, due to its ability to engage in hydrogen bonding with water. nih.govmdpi.com Furthermore, the structural and synthetic versatility of the urea group provides extensive opportunities for drug design, allowing chemists to modify substituents on the nitrogen atoms to optimize potency, selectivity, and other drug-like properties. nih.govfrontiersin.org Consequently, urea-containing compounds are found in a wide array of clinically approved therapies, including anticancer, antiviral, antibacterial, and anticonvulsant agents. nih.govchemicaljournal.innih.gov The prevalence of this scaffold in over 90,000 synthetic compounds in the ChEMBL database underscores its established importance in the development of new therapeutic agents. frontiersin.org
The Role of the Biphenyl (B1667301) Scaffold in Bioactive Molecules
The biphenyl scaffold, which consists of two phenyl rings linked by a single bond, is another fundamental backbone in organic chemistry and the design of bioactive molecules. rsc.orgindianchemicalsociety.com Its prevalence is notable in numerous natural products, marketed drugs, and medicinally active compounds. rsc.orgajgreenchem.com The biphenyl structure is considered a privileged scaffold because of its ability to bind to a wide range of proteins with high specificity. indianchemicalsociety.com Its conformational flexibility allows it to adapt to the shape of various enzyme and receptor pockets, facilitating favorable interactions. indianchemicalsociety.com
This structural motif is a key component in drugs with diverse therapeutic applications, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial agents. rsc.orgajgreenchem.comdoaj.org For example, well-known drugs like Losartan and Valsartan incorporate the biphenyl scaffold. indianchemicalsociety.com The utility of the biphenyl group extends to its role as a versatile intermediate in organic synthesis for producing a host of other compounds for agriculture and materials science. rsc.orgwikipedia.org Functionalization of the biphenyl rings is often required to impart reactivity, and it can undergo reactions like electrophilic substitution, similar to benzene. rsc.org The introduction of various substituents onto the biphenyl core allows for the modulation of its biological and physical properties, making it a valuable platform in drug discovery. researchgate.net
Overview of the Research Landscape for 1-(4'-Chlorobiphenyl-4-YL)urea and Related Chlorinated Biphenyl-Urea Structures
The compound this compound is a specific molecule that combines the key features of both the urea moiety and the biphenyl scaffold, with the addition of a chlorine atom. This structure makes it a subject of interest in several research domains. It is recognized as a versatile compound and a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. chemimpex.com
In pharmaceutical development , this compound serves as a building block in the synthesis of more complex molecules, especially those being investigated as potential anti-cancer agents. chemimpex.com Research into related biphenyl urea structures has shown significant potential. For instance, a series of biphenyl ureas were synthesized and screened for their ability to inhibit cytochrome P450 enzymes, which are involved in both the activation and detoxification of various compounds. researchgate.net In one study, a meta-chloro-substituted biphenyl urea was identified as the most potent inhibitor of CYP1B1, an enzyme implicated in hormone-induced cancers, with an IC50 value of 5 nM and over 2000-fold selectivity compared to other CYP enzymes. researchgate.net
The broader class of chlorinated diaryl ureas has also been a focus of research. Triclocarban (TCC), a chlorinated N,N'-diaryl urea, has been studied for its antimicrobial properties. nih.gov Structural similarities between different diaryl ureas suggest that they might share common mechanisms of action, such as the inhibition of specific bacterial enzymes. nih.gov
In environmental science , this compound is used in studies investigating the degradation of chlorinated compounds. chemimpex.com This research helps in understanding the environmental fate of such pollutants. The study of polychlorinated biphenyls (PCBs) and their encapsulation is another area where related structures are relevant. epa.gov Furthermore, the compound finds application in agricultural chemistry as an intermediate for herbicides or pesticides and in material science for creating polymers with enhanced thermal stability. chemimpex.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 1033194-51-2 | chemimpex.com |
| Molecular Formula | C13H11ClN2O | chemimpex.comscbt.com |
| Molecular Weight | 246.7 g/mol | chemimpex.comscbt.com |
Historical Context of Urea Synthesis and its Evolution in Organic Chemistry
The history of urea is deeply intertwined with the development of modern organic chemistry. acs.orgacs.org It was first isolated from urine in the 18th century by chemists including Hilaire Rouelle and Herman Boerhaave. wikipedia.orgyarafert.comechem-eg.com For a long time, it was believed that organic compounds—those derived from living organisms—could only be created through a "vital force" inherent to life itself, a theory known as vitalism. libretexts.org
This paradigm was overturned in 1828 by the German chemist Friedrich Wöhler. acs.orglibretexts.org In a landmark experiment, Wöhler attempted to synthesize ammonium (B1175870) cyanate (B1221674) from inorganic starting materials (silver cyanate and ammonium chloride). libretexts.org To his surprise, the resulting crystalline substance was not ammonium cyanate but was instead identical to urea, a known biological product. acs.orglibretexts.org This achievement, now famously known as the "Wöhler synthesis," was the first time an organic compound was synthesized in a laboratory from inorganic precursors. wikipedia.orgechem-eg.com It demonstrated that no "vital force" was necessary to create the molecules of life, thereby discrediting vitalism and laying the foundation for the field of organic chemistry. acs.orglibretexts.org
Following Wöhler's discovery, methods for synthesizing urea evolved. The industrial-scale production of urea today is primarily based on a process developed nearly a century ago, where ammonia (B1221849) and carbon dioxide react under high pressure and temperature to form ammonium carbamate, which is then dehydrated to produce urea. acs.orgechem-eg.com This process is often integrated with ammonia production to utilize the carbon dioxide byproduct. acs.org Due to its high nitrogen content, the vast majority of global urea production, which stands at approximately 220 million tons per year, is used as a fertilizer in agriculture. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)16-13(15)17/h1-8H,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCKIYVZBSMIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286020 | |
| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-51-2 | |
| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Urea (B33335) Derivatives
The classical synthesis of ureas has long relied on a set of dependable and well-documented chemical reactions. These methods, while effective, often involve harsh reagents and conditions.
A primary strategy for forming the urea linkage involves the in-situ generation of an isocyanate intermediate, which is then trapped by an amine. nih.gov Three name reactions are central to this approach:
Hofmann Rearrangement: This reaction converts a primary amide into an isocyanate with one fewer carbon atom by treatment with an oxidizing agent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. The isocyanate intermediate is then immediately consumed by ammonia to form the N-substituted urea.
Curtius Rearrangement: This process involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to yield an isocyanate. This isocyanate can then react with a suitable amine to produce an unsymmetrical urea.
Lossen Rearrangement: In this reaction, a hydroxamic acid is converted into an isocyanate. The transformation is typically initiated by treating the hydroxamic acid with a base or heat, and the resulting isocyanate is trapped by an amine to afford the desired urea derivative. nih.gov
Palladium-catalyzed amidation and substitution reactions also represent a key pathway for synthesizing unsymmetrically substituted ureas, allowing for the coupling of aryl halides with various urea compounds.
The conventional toolkit for urea synthesis is characterized by several key reagents that facilitate the introduction of the carbonyl group.
The most traditional method involves the reaction of amines with phosgene (B1210022) (COCl₂) or a solid, easier-to-handle equivalent like triphosgene . nih.gov This reaction proceeds through an isocyanate intermediate, which subsequently reacts with another amine to form the urea. However, the high toxicity of phosgene has driven the development of safer alternatives. nih.gov
A widely used substitute is N,N'-Carbonyldiimidazole (CDI) . As a crystalline solid, CDI is a much safer reagent that does not produce chlorinated byproducts. nih.gov The reaction of an amine with CDI forms an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the urea. Another common procedure is the direct reaction of a pre-formed isocyanate with an amine, which is a very straightforward method for creating unsymmetrical ureas without the need for a base.
| Reagent | Description | Key Features |
| Phosgene/Triphosgene | Highly reactive gas (or solid equivalent) used to form isocyanate intermediates from amines. | Highly efficient but also highly toxic and moisture-sensitive. |
| Isocyanates | Reactive intermediates that readily combine with amines to form the urea linkage. | Direct and efficient for unsymmetrical ureas; no base required. |
| N,N'-Carbonyldiimidazole (CDI) | A solid, safer alternative to phosgene for activating amines. | Crystalline, commercially available, avoids chlorinated byproducts. |
| Carbamates | Can react with amines to form ureas, particularly reactive variants like isopropenyl carbamates. | Offers an alternative pathway, though some reactions can be reversible. |
The demand for enantiomerically pure compounds in medicinal chemistry has spurred the development of stereoselective methods for synthesizing chiral ureas. These approaches often rely on chiral catalysts to control the three-dimensional arrangement of the final product.
Chiral (thio)urea supramolecular organocatalysts have been effectively used in enantioselective reactions, such as the vinylogous addition of silyloxyfurans to aldehydes. mdpi.com These catalysts activate the substrate through hydrogen bonding, influencing the stereochemical outcome of the reaction. Similarly, bifunctional chiral urea-containing quaternary ammonium (B1175870) salts have been designed as hybrid catalysts for asymmetric reactions, including Michael additions and aldol-initiated cascades of glycine (B1666218) Schiff bases. researchgate.netrsc.org These catalysts provide a structured chiral environment that directs the approach of the reactants, leading to high enantiomeric excesses under mild conditions. researchgate.net
Advanced and Green Synthetic Approaches for Urea Functionality
Reflecting a broader shift in chemistry towards sustainability, recent research has focused on developing more environmentally benign and efficient methods for urea synthesis. These "green" approaches aim to reduce energy consumption, minimize waste, and avoid hazardous materials.
Moving away from expensive and potentially toxic heavy metal catalysts is a key goal of green chemistry. Metal-free approaches to urea synthesis have gained traction, offering milder reaction conditions. One such method involves the synthesis of aryl isocyanates directly from arylamines and carbon dioxide (CO₂), a renewable C1 source. researchgate.netsemanticscholar.org In this process, a carbamic acid intermediate is formed and subsequently dehydrated using activated sulfonium (B1226848) reagents to generate the isocyanate, which is then trapped by an amine to form the urea. researchgate.net Another innovative, transition-metal-free catalytic system utilizes dual boron-doped graphitic carbon nitride to synthesize urea directly from CO₂ and nitrogen gas (N₂), offering a novel and potentially commercially viable production method. google.com
Electrochemical synthesis represents a frontier in green chemistry, offering a pathway to produce urea under ambient conditions using renewable electricity. chemenggcalc.com This technology aims to replace the energy-intensive Haber-Bosch and Bosch-Meiser processes, which together account for over 2% of the world's energy consumption and significant greenhouse gas emissions. acs.orgresearchgate.net
The direct electrochemical synthesis of urea can be achieved by coupling CO₂ with various nitrogen sources, most notably nitrogen gas (N₂) or nitrate (B79036) (NO₃⁻). acs.orgresearchgate.netrsc.org The reaction occurs in an electrochemical cell where, for example, N₂ and CO₂ are adsorbed onto a catalyst surface (such as palladium-copper nanoparticles on titanium dioxide) and react to form urea at room temperature and pressure. acs.org This one-step process bypasses the need for high temperatures and pressures, drastically reducing the energy demand and carbon footprint associated with traditional urea production. chemenggcalc.comchemicalprocessing.com By utilizing flue gas or atmospheric CO₂ and N₂, this method not only provides a sustainable route to a vital fertilizer but also contributes to the mitigation of greenhouse gases. chemenggcalc.comresearchgate.net
One-Pot Multicomponent Reactions Incorporating Urea
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step without isolating intermediates. mdpi.com Urea is a versatile building block in such reactions.
A classic example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. mdpi.com This reaction produces 3,4-dihydropyrimidin-2(1H)-ones, demonstrating urea's ability to be incorporated into heterocyclic scaffolds in a single, efficient operation. Modern variations of this reaction have been developed under greener conditions, such as using ball milling without any solvent or catalyst, which can lead to excellent yields in short reaction times. mdpi.com
Beyond heterocycle synthesis, simpler one-pot methods have been developed for creating unsymmetrical ureas. One notable green chemistry approach involves the reaction of isocyanates with amines in an aqueous medium. arabjchem.orgarabjchem.orgresearchgate.net This method is remarkable for its simplicity, avoiding the need for a base or additional catalyst. The use of water as a solvent is environmentally benign, and the product often precipitates, allowing for easy isolation by simple filtration. arabjchem.orgresearchgate.net Such protocols highlight a shift towards more sustainable synthetic practices in the formation of urea derivatives.
Synthesis of Key Biphenyl (B1667301) and Chlorobiphenyl Intermediates
Preparation of 4-Chlorobiphenyl (B17849) and its Derivatives
The construction of the chlorobiphenyl backbone often relies on cross-coupling reactions. The Suzuki coupling reaction is a powerful and widely used method for this purpose. A key intermediate, 4'-chlorobiphenyl-2-amine, which is a structural analog and precursor for related compounds, is synthesized via the Suzuki coupling of 4-chlorophenylboronic acid with an ortho-substituted aniline (B41778), such as o-iodoaniline. patsnap.com This reaction is typically catalyzed by a palladium catalyst, like palladium on carbon (Pd/C), in a mixed solvent system. patsnap.com
Table 1: Suzuki Coupling for 4'-Chlorobiphenyl-2-amine Synthesis patsnap.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Base | Yield |
|---|
Another established method for forming biaryl compounds is the Gomberg-Bachmann reaction. This process involves the diazotization of an aniline derivative, followed by an aryl-aryl coupling reaction. For instance, p-chloroaniline can be treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. google.com This reactive intermediate can then couple with another aromatic ring, such as benzene, under alkaline conditions to form the 4-chlorobiphenyl scaffold. google.com
Table 2: Diazotization of p-Chloroaniline for Gomberg-Bachmann Reaction google.com
| Reactant | Reagents | Temperature | Outcome |
|---|
Functionalization Strategies for Biphenyl Scaffolds
Once the basic biphenyl or chlorobiphenyl scaffold is assembled, it must be functionalized to allow for the introduction of the urea group. The most crucial functionalization is the introduction of an amino group at the desired position on one of the phenyl rings. The synthesis of 4'-chlorobiphenyl-2-amine described previously is a direct example of this strategy, where the biphenyl linkage is formed and an amino group is already in place. patsnap.com
In cases where the biphenyl is formed first, a subsequent nitration followed by reduction can be employed to install the amine. For example, 4-chlorobiphenyl could be nitrated to introduce a nitro group, which is then reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This creates the necessary 4-amino-4'-chlorobiphenyl (B111710) intermediate, which is the direct precursor for the final urea formation step. The development of biphenyl urea derivatives as potent VEGFR-2 inhibitors often involves such functionalization strategies to create a library of compounds for biological evaluation. rsc.orgnih.gov
Biological Activities and Therapeutic Potential
Anti-Inflammatory and Immunomodulatory Effects of Aryl Urea (B33335) Derivatives
Aryl urea compounds have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways implicated in the inflammatory cascade. For instance, certain aryl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory lipid epoxides. By inhibiting sEH, these compounds can increase the levels of endogenous anti-inflammatory mediators, thereby reducing inflammation and pain. nih.gov
A study on a novel family of aryl ureas demonstrated their anti-inflammatory activity in an endotoxin-induced airway epithelial cell injury model. The lead compound, CKT0103, significantly inhibited the synthesis and release of pro-inflammatory cytokines IL-6 and IL-8. This effect was associated with the inhibition of Toll-like receptor 4 (TLR4) up-regulation and IκBα down-regulation, key components of the NF-κB signaling pathway. nih.gov
Antiviral Properties, Including Anti-HIV Activity
The aryl urea scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). Some urea derivatives have been found to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. The urea moiety can form crucial hydrogen bonds with the enzyme's active site, contributing to its inhibitory activity.
Furthermore, structure-activity relationship (SAR) studies of various aryl urea derivatives have been conducted to optimize their antiviral potency. For example, studies on 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas have identified compounds with activity against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3). These studies suggest that factors like low lipophilicity and specific substitutions on the aryl ring can enhance antiviral efficacy. tandfonline.comnih.gov
Other Pharmacological Actions of Related Urea Derivatives
The therapeutic potential of urea derivatives extends beyond anti-inflammatory and antiviral applications, encompassing a range of other pharmacological activities.
Anticonvulsant Activities
Several aryl urea derivatives have been synthesized and evaluated for their anticonvulsant properties. Structure-activity relationship studies have been crucial in identifying the key structural features necessary for this activity. Generally, the nature and position of substituents on the aryl ring significantly influence the anticonvulsant potency. For instance, in some series of aryl semicarbazones, a 4-fluoro substitution on the phenyl ring was found to be most potent. nih.gov While specific data on 1-(4'-Chlorobiphenyl-4-YL)urea is not available, the presence of a halogenated biphenyl (B1667301) moiety suggests that it could potentially interact with targets relevant to seizure control.
Antidiabetic Potential
The sulfonylurea class of drugs, which contains an aryl sulfonylurea core, has been a cornerstone in the management of type 2 diabetes for decades. These compounds primarily exert their glucose-lowering effect by stimulating insulin (B600854) secretion from pancreatic β-cells. While this compound is not a sulfonylurea, the broader class of urea derivatives has been explored for antidiabetic properties through other mechanisms. For example, the development of dual inhibitors of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2) has involved C-aryl glycoside derivatives, highlighting the versatility of the aryl scaffold in targeting proteins involved in glucose homeostasis. rsc.org
Antiatherosclerotic and Hypoglycemic Effects
Urea and its derivatives have been investigated for their potential antiatherosclerotic and hypoglycemic effects. The antiatherosclerotic potential of some aryl ureas may be linked to their ability to inhibit acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and foam cell formation in atherosclerotic plaques. The hypoglycemic effects, as mentioned, are most prominently associated with sulfonylureas, although other urea derivatives are also being explored for their ability to modulate glucose metabolism.
Receptor and Enzyme Modulation
The diverse pharmacological effects of aryl urea derivatives stem from their ability to modulate a wide array of biological targets, including receptors and enzymes. The urea functional group is a versatile hydrogen bond donor and acceptor, enabling it to interact with the active sites of various proteins.
Biphenyl urea derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. rsc.orgnih.gov Molecular docking studies have shown that the urea moiety can form multiple hydrogen bonds with key residues in the enzyme's active site. nih.gov
Furthermore, urea derivatives have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. rsc.org Inhibition of FAAH can lead to analgesic and anxiolytic effects. In the context of antiviral research, N-benzyl-N'-(4-pipyridinyl)urea derivatives have been identified as CCR5 antagonists, preventing HIV-1 entry into host cells. researchgate.net
The following table summarizes some of the key enzyme and receptor targets of aryl urea derivatives:
| Target Enzyme/Receptor | Therapeutic Area | Example Derivative Class |
| Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | 1-Aryl-3-(1-acylpiperidin-4-yl)ureas nih.gov |
| HIV-1 Reverse Transcriptase | Antiviral (Anti-HIV) | Aryl Urea NNRTIs |
| VEGFR-2 | Anticancer | Biphenyl Urea Derivatives rsc.orgnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Analgesia, Anxiolysis | Uracil Urea Derivatives rsc.org |
| CCR5 Receptor | Antiviral (Anti-HIV) | N-benzyl-N'-(4-pipyridinyl)ureas researchgate.net |
Mechanistic Insights into Biological Action
Elucidation of Molecular Targets and Binding Mechanisms
The biological activity of metabolites derived from the 4-chlorobiphenyl (B17849) core is largely defined by their electrophilic nature. Following metabolic activation, these intermediates can interact with and bind to cellular macromolecules, which are considered their primary molecular targets.
Research indicates that polychlorinated biphenyls (PCBs) can be metabolically activated to form electrophiles that covalently bind to proteins and nucleic acids. nih.gov Specifically, the quinone metabolites of 4-chlorobiphenyl are known to be highly reactive electrophilic species. nih.gov These quinones interact with both nitrogen and sulfur nucleophiles, which are abundant in biological systems. nih.gov The primary molecular targets for these reactive metabolites are therefore crucial cellular components such as DNA and proteins, and binding occurs through mechanisms like Michael addition. nih.govoup.com The formation of covalent adducts with these macromolecules can disrupt their normal function, leading to potential cytotoxicity and genotoxicity. nih.govnih.gov
Pathways of Cellular Signal Transduction Modulation
While specific signal transduction pathways modulated by 1-(4'-Chlorobiphenyl-4-YL)urea are not extensively detailed in the literature, the known reactivity of its core metabolites provides insight into potential mechanisms. The formation of DNA and protein adducts by reactive quinone species is a significant cellular stressor that can trigger a variety of signaling cascades. oup.com
Furthermore, the metabolic oxidation processes that activate chlorinated biphenyls can generate reactive oxygen species (ROS). oup.com ROS are well-known modulators of cellular signaling, capable of influencing pathways related to inflammation, apoptosis, and cell proliferation. The alteration of cellular redox homeostasis by catechol, hydroquinone, and quinone metabolites can therefore indirectly modulate a wide range of intracellular signaling pathways.
Characterization of Enzyme Inhibition Kinetics and Specificity
The metabolic activation of the 4-chlorobiphenyl structure is mediated by specific enzyme systems. Conversely, the highly reactive metabolites generated can, in turn, affect enzyme function. While detailed kinetic studies are specific to individual enzymes, the general mechanism involves the covalent modification of the enzyme by the reactive metabolite.
Enzymes such as cytochrome P-450 monooxygenases and peroxidases are responsible for the oxidation of the biphenyl (B1667301) rings. nih.govoup.com In particular, prostaglandin H synthase (PGHS) has been shown to catalyze the oxidation of dihydroxy-4-chlorobiphenyl metabolites into their corresponding reactive quinones. nih.govacs.org These electrophilic quinones can subsequently form adducts with proteins, including the enzymes that generated them, potentially leading to enzyme inhibition or inactivation. This process represents a form of bioactivation-dependent toxicity, where the enzyme's catalytic activity leads to the formation of a species that damages it.
Biotransformation and Metabolic Activation Pathways
The biotransformation of the 4-chlorobiphenyl moiety is a critical prerequisite for its biological action. This process involves a series of enzymatic reactions that convert the relatively inert parent compound into a variety of more polar and, in some cases, highly reactive metabolites.
The initial and rate-limiting step in the metabolism of 4-chlorobiphenyl is catalyzed by the cytochrome P-450 (CYP) superfamily of enzymes. nih.govnih.gov These microsomal monooxygenases catalyze hydroxylation reactions, introducing hydroxyl (-OH) groups onto the biphenyl structure to form various hydroxylated metabolites. acs.org Studies using rat liver microsomes have identified several monohydroxylated and dihydroxylated metabolites. nih.gov For instance, 4-chloro-4'-hydroxybiphenyl has been identified as a major metabolite, with other isomers such as 4-chloro-3'-hydroxybiphenyl and 4-chloro-2'-hydroxybiphenyl also being formed. nih.gov Subsequent hydroxylation can lead to the formation of catechol and hydroquinone metabolites, such as 4-chloro-3',4'-dihydroxybiphenyl and 4-chloro-2',5'-dihydroxybiphenyl. nih.gov
| Metabolite Class | Specific Metabolites Identified | Reference |
|---|---|---|
| Monohydroxy Metabolites | 4-chloro-4'-hydroxybiphenyl, 4-chloro-3'-hydroxybiphenyl, 4-chloro-2'-hydroxybiphenyl | nih.gov |
| Dihydroxy Metabolites (Diols) | 4-chloro-3',4'-dihydroxybiphenyl (catechol), 4-chloro-2',3'-dihydroxybiphenyl (catechol), 4-chloro-2',5'-dihydroxybiphenyl (hydroquinone) | nih.gov |
The hydroxylation of 4-chlorobiphenyl is a key step in its bioactivation. Two primary pathways for the formation of reactive electrophilic species have been proposed. The first involves the formation of reactive arene oxide intermediates during the initial cytochrome P450-catalyzed hydroxylation. nih.gov The second, and more extensively studied, pathway involves the oxidation of the stable catechol and hydroquinone metabolites. nih.gov These dihydroxy compounds can undergo a two-electron oxidation to form highly reactive semiquinones and quinones. nih.govoup.com These species are potent electrophiles capable of reacting with cellular nucleophiles. oup.com
The oxidation of catechol and hydroquinone metabolites results in the formation of corresponding ortho- and para-quinones. nih.govacs.org For example, 3',4'-dihydroxy-4-chlorobiphenyl can be oxidized to the highly reactive 4-chlorobiphenyl-3',4'-benzoquinone. nih.govoup.com These quinone metabolites are electrophilic and readily react with nucleophiles via Michael addition. nih.gov
To study these transient, reactive species, researchers use "trapping" agents. In laboratory settings, N-acetyl cysteine (NAC), a sulfur-containing nucleophile, is used to trap the quinones as they are formed. nih.govacs.org The detection of mono- and di-substituted N-acetyl cysteine adducts provides direct evidence for the formation of these reactive quinones and serves as a model for how they might react with cysteine residues in cellular proteins. nih.govacs.org This adduct formation is the basis for the potential of these metabolites to cause damage to crucial macromolecules like proteins and DNA. nih.govoup.com
| Precursor Metabolite | Enzyme System | Reactive Species | Reaction/Product | Reference |
|---|---|---|---|---|
| Dihydroxy-4-chlorobiphenyls (Catechols/Hydroquinones) | Prostaglandin H Synthase (PGHS), Peroxidases | PCB Quinones (e.g., 4-CB-3',4'-Q) | Reacts with nucleophiles | nih.govoup.comacs.org |
| PCB Quinones | N/A (Spontaneous Reaction) | N/A | Forms covalent adducts with N-acetyl cysteine (NAC) | nih.govacs.org |
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
No information is publicly available regarding the absorption, distribution, metabolism, and excretion of this compound.
Genotoxicity and Protein Adduct Formation Studies
There are no publicly available studies on the genotoxicity or the potential for protein adduct formation of this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Contribution of the Chlorobiphenyl Moiety to Activity and Selectivity
The 4'-chlorobiphenyl moiety of 1-(4'-Chlorobiphenyl-4-YL)urea plays a crucial role in its interaction with its biological targets, primarily by engaging with hydrophobic pockets within the enzyme's active site. In the context of soluble epoxide hydrolase (sEH) inhibition, the biphenyl (B1667301) group and other substituted phenyl rings are known to provide favorable pharmacokinetic properties compared to earlier inhibitors containing bulky aliphatic groups like adamantyl. nih.govresearchgate.net
Importance of the Urea (B33335) Linkage in Ligand-Target Interactions
The urea linkage is a cornerstone of the biological activity of this compound and related sEH inhibitors, acting as the primary pharmacophore that anchors the molecule within the enzyme's catalytic site. nih.govacs.org X-ray crystallography studies have elucidated the precise interactions between the urea moiety and the active site of sEH. metabolomics.se
The carbonyl oxygen of the urea group is a key hydrogen bond acceptor, forming two critical hydrogen bonds with the tyrosine residues Tyr381 and Tyr465. nih.gov Concurrently, the N-H groups of the urea act as hydrogen bond donors, interacting with the catalytic aspartate residue, Asp333. nih.govacs.org These multiple hydrogen bonding interactions are highly conserved among potent urea-based sEH inhibitors and are essential for high-affinity binding. acs.org This robust interaction network effectively mimics the transition state of the natural substrate's hydrolysis, leading to potent inhibition of the enzyme. nih.govmetabolomics.se Studies have shown that 1,3-disubstituted ureas are significantly more potent than more heavily substituted analogs, highlighting that at least one hydrogen on each nitrogen of the urea function is necessary for optimal inhibitory activity. nih.gov
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of biphenyl urea compounds is highly sensitive to the nature and position of substituents on the aromatic rings. Systematic studies have explored these effects to optimize potency and selectivity.
Halogenation Effects on Potency and Selectivity
Halogenation of the phenyl ring is a common strategy to modulate the properties of sEH inhibitors. The introduction of halogen atoms can influence lipophilicity, metabolic stability, and binding affinity. For instance, incorporating a fluorine atom can retard metabolism, increase solubility, and lower the compound's melting point. nih.gov
The type and position of the halogen-containing substituent are critical. In a series of benzoxazolone-5-urea derivatives, a compound with a 2-trifluoromethoxy (2-OCF3) substitution on a benzyl (B1604629) group was the most potent inhibitor, with an IC50 of 0.39 nM. acs.org In contrast, smaller substituents at the same position, such as chloro (Cl) or trifluoromethyl (CF3), resulted in a decrease in inhibitory potency. acs.org This suggests that bulkier, electron-withdrawing groups in specific positions are better accommodated by the enzyme's binding site.
| Compound | Substituent (at position 2 of benzyl ring) | IC50 (nM) |
|---|---|---|
| 31 | -Cl | - |
| 32 | -CF3 | - |
| 33 | -OCF3 | 0.39 |
Positional Isomerism and Conformational Influences
The position of substituents on the aromatic ring significantly impacts biological activity, a phenomenon known as positional isomerism. This is often due to steric and electronic effects that influence the molecule's conformation and its ability to fit optimally into the target's binding site.
For example, in a series of N-adamantyl-N′-phenyl urea derivatives, the position of a hydroxyl or methoxy (B1213986) group on the phenyl ring had a dramatic effect on sEH inhibition. nih.gov The introduction of a hydroxyl group at the ortho position reduced inhibitory potency by approximately tenfold compared to the meta or para isomers. nih.gov Similarly, a methoxy group at the ortho position led to a dramatic decrease in activity, while the meta and para isomers remained potent inhibitors. nih.gov These findings indicate that the ortho position is sterically or electronically disfavored for substitution, while the meta and para positions are more amenable to the introduction of functional groups without compromising inhibitory activity. nih.gov
| Compound | Substituent | Position | IC50 (nM) |
|---|---|---|---|
| 1 | -H | - | 14 |
| 2 | -OH | ortho | 130 |
| 3 | -OH | meta | 24 |
| 4 | -OH | para | 20 |
| 5 | -OCH3 | ortho | >1000 |
| 6 | -OCH3 | meta | 7.7 |
| 7 | -OCH3 | para | 5.8 |
Bioisosteric Replacements of the Urea and Thiourea (B124793) Moieties
While the urea moiety is a highly effective pharmacophore, it can contribute to poor physicochemical properties, such as low solubility and high melting points, which can hinder drug development. metabolomics.senih.gov Consequently, researchers have explored bioisosteric replacements to retain biological activity while improving drug-like characteristics.
Amides have been successfully employed as urea bioisosteres in sEH inhibitors. Replacing the urea with an amide function can result in compounds with 10- to 30-fold better water solubility and lower melting points. nih.gov For murine sEH, this modification often leads to no loss of inhibitory potency. nih.gov However, for human sEH, a modest 2.5-fold decrease in inhibition is sometimes observed with amide analogs. nih.gov Other potential bioisosteres for the urea and thiourea scaffolds that have been investigated in medicinal chemistry include squaramides, α-fluoroenamides, and 2-aminopyrimidin-4(1H)-one, which can offer alternative hydrogen bonding patterns and improved properties. nih.govgoogle.com
Design Strategies for Modulating Drug-Like Properties
Several design strategies have been implemented to enhance the drug-like properties of this compound and its analogs, focusing primarily on improving solubility and metabolic stability.
One key strategy involves replacing metabolically labile groups with more stable ones. For example, substituting the adamantyl group found in early sEH inhibitors with substituted phenyl groups, such as the chlorobiphenyl moiety, has been shown to improve pharmacokinetic profiles. nih.govresearchgate.net
Another effective approach is the introduction of polar functional groups into the molecule to enhance aqueous solubility. nih.gov Structure-activity relationship studies have demonstrated that polar groups can be incorporated into the side chains of the inhibitor without a loss of activity, provided they are placed at a sufficient distance (at least five atoms) from the primary urea pharmacophore. nih.govnih.gov This allows for an improvement in physical properties while maintaining potent enzyme inhibition.
Finally, as discussed previously, the bioisosteric replacement of the urea core with functionalities like amides is a viable strategy to overcome the poor solubility and high crystal lattice energy often associated with urea-based compounds. metabolomics.senih.govnih.gov These modifications can lead to inhibitors that are easier to formulate and potentially more bioavailable. nih.gov
Enhancement of Aqueous Solubility through Structural Modification
A significant challenge in the development of biphenyl urea derivatives is their typically low aqueous solubility, which can hinder oral absorption and bioavailability. researchgate.netnih.gov The planar and hydrophobic nature of the biphenyl core contributes to strong crystal lattice packing, making it difficult for water molecules to solvate the compound. To address this, several structural modification strategies have been successfully employed in related urea-containing compounds.
Another strategy involves the use of hydrotropic solubilization , where the addition of a substance (a hydrotrope) improves the solubility of another. Urea itself and its simpler alkyl derivatives have been shown to act as hydrotropes, enhancing the solubility of poorly soluble drugs. nih.gov This principle can be applied in formulation, and the ranking of this effect for some simple ureas is as follows: butylurea > ethylurea (B42620) > methylurea (B154334) > urea. nih.gov
Furthermore, replacing parts of the hydrophobic scaffold with more polar moieties has proven effective. In a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, the incorporation of a polar N-acyl piperidine (B6355638) group led to a substantial improvement in water solubility and oral bioavailability. nih.gov
The following table summarizes the conceptual effects of these modifications on solubility, based on findings from related compound classes.
Table 1: Conceptual Structural Modifications to Enhance Aqueous Solubility of Biphenyl Urea Analogs
| Modification Strategy | Example of Functional Group/Moiety | Anticipated Effect on Solubility | Rationale |
|---|---|---|---|
| Introduction of Polar Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Increase | Increases hydrogen bonding capacity with water. |
| Replacement of a Phenyl Ring | Pyridine, Piperidine | Increase | Introduces heteroatoms that can act as hydrogen bond acceptors. researchgate.net |
Disruption of Molecular Planarity and Symmetry to Optimize Properties
The planarity of the biphenyl system in this compound contributes to its poor solubility due to efficient crystal packing. estranky.sk A key design principle to overcome this is the deliberate disruption of molecular planarity and symmetry . By introducing steric hindrance that forces the two phenyl rings out of plane, the crystal packing energy can be reduced, leading to improved solubility. nih.govestranky.sk
A primary method to achieve this is through ortho-substitution . Placing a substituent at the ortho-position of one of the phenyl rings (the position adjacent to the bond connecting the two rings) creates steric clash, which increases the dihedral angle between the rings. researchgate.net This twisting of the biphenyl core makes it more difficult for the molecules to stack in a stable, low-energy crystal lattice. researchgate.netestranky.sk A statistical analysis of ortho- versus meta-chlorinated phenyl compounds revealed that 55% of the ortho-isomers exhibited higher solubility. researchgate.net
Similarly, substitution on the urea nitrogen can disrupt planarity. The introduction of a methyl group on a urea nitrogen in a naphthyl urea analog resulted in a 110-fold increase in solubility. nih.gov This was attributed to the steric clash between the methyl group and the aromatic ring, which disrupts planar conformations. nih.gov A similar principle was observed when a chlorine atom was added ortho to a phenylurea, leading to a 1.5 log unit increase in thermodynamic solubility by forcing the urea group into an orthogonal orientation relative to the aromatic ring. estranky.sk
The table below illustrates the impact of these conformational changes on solubility, drawing from data on analogous compounds.
Table 2: Effect of Disrupting Molecular Planarity on Aqueous Solubility of Aromatic Ureas
| Compound Type | Structural Modification | Observed Solubility Change | Reference |
|---|---|---|---|
| Naphthyl Urea Analog | Addition of N-methyl group | 110-fold increase | nih.gov |
| Phenylurea Analog | Addition of ortho-chloro substituent | 1.5 log unit increase | estranky.sk |
Influence on Metabolic Stability and Oral Bioavailability
The metabolic stability and oral bioavailability of this compound and its analogs are critically influenced by their physicochemical properties and their interactions with metabolic enzymes. nih.gov Oral bioavailability is directly linked to aqueous solubility and permeability across the gut wall. nih.gov
The metabolism of many urea-containing drugs is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4. nih.gov For biphenyl moieties, metabolic transformation often involves hydroxylation of the aromatic rings. The chlorine atom on the biphenyl group of this compound can influence its metabolic profile, potentially blocking a site of metabolism or altering its electronic properties and susceptibility to enzymatic action.
Strategies to improve metabolic stability often involve blocking metabolically labile sites. For example, if a specific position on the phenyl ring is prone to rapid hydroxylation, introducing a stable group like fluorine at that position can enhance the compound's half-life. While the adamantyl moiety has been used in some urea-based inhibitors, it is known to be susceptible to rapid metabolism, leading to low in vivo exposure. nih.gov Replacing such metabolically weak points with more robust chemical groups is a common optimization strategy. nih.gov
Furthermore, the urea linkage itself can be subject to hydrolysis, although it is generally more stable than an ester or amide linkage. In some cases, hydrolysis of an oral dose of urea has been observed in the upper intestine, which could potentially affect absorption and lead to variable kinetic profiles. nih.gov
The oral bioavailability of hydroxyurea, a simple urea-containing drug, has been found to be excellent, averaging 108%, indicating that the urea functional group itself does not preclude good oral absorption. researchgate.net However, for more complex and lipophilic derivatives like this compound, properties like solubility and metabolic stability become the dominant factors.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Butylurea |
| Methylurea |
| Ethylurea |
| Sorafenib |
| Boceprevir |
| Cariprazine |
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is used to forecast the binding mode of a ligand, such as 1-(4'-Chlorobiphenyl-4-YL)urea, within the active site of a target protein. nih.gov This method is crucial for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds to identify potential inhibitors.
Studies on diaryl urea (B33335) derivatives, a class to which this compound belongs, have employed molecular docking to investigate their binding to various protein kinases, such as B-RAF. nih.gov The process involves preparing a three-dimensional structure of the target protein and the ligand, followed by a systematic search of the conformational and rotational space of the ligand within the protein's binding site. An energy-based scoring function is then used to rank the resulting poses, identifying the most favorable binding configuration.
The analysis of docking results reveals the specific interactions that stabilize the ligand-protein complex. For diaryl urea compounds, docking studies have consistently highlighted the importance of hydrogen bonding and specific orientations within the enzyme's active site. nih.gov
The urea moiety is a critical pharmacophore, often forming key hydrogen bonds with the protein backbone. Typically, one of the urea N-H groups acts as a hydrogen bond donor to the side chain of a glutamate residue, while the carbonyl oxygen (C=O) accepts a hydrogen bond from the backbone N-H of an aspartate residue. The biphenyl (B1667301) portion of this compound settles into a hydrophobic pocket, with the terminal chloro-substituted phenyl ring making additional hydrophobic and van der Waals contacts that contribute to binding affinity.
Table 1: Key Interactions for Diaryl Urea Derivatives in Kinase Active Sites
| Interaction Type | Ligand Moiety Involved | Protein Residue Examples |
|---|---|---|
| Hydrogen Bond (Donor) | Urea N-H | Glutamate (Side Chain) |
| Hydrogen Bond (Acceptor) | Urea C=O | Aspartate (Backbone N-H) |
| Hydrophobic Interactions | Biphenyl Rings | Valine, Alanine, Leucine |
Molecular docking simulations provide a numerical score that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the target. researchgate.net A lower (more negative) binding energy score generally indicates a more stable protein-ligand complex and higher predicted affinity. researchgate.net These scores are invaluable for rank-ordering compounds in virtual screening campaigns and for prioritizing candidates for synthesis and biological testing.
By docking this compound against its intended target and comparing the binding score to its scores against other off-target proteins (anti-targets), researchers can predict its binding selectivity. High selectivity is a desirable property for a drug candidate as it minimizes the potential for off-target effects. The predicted affinity can guide the structural modification of the lead compound to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a series of diaryl urea derivatives, QSAR models can predict the inhibitory potency of new, unsynthesized analogues, thereby guiding the design of more effective compounds. nih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM), are then used to build a mathematical equation relating these descriptors to the observed biological activity. nih.gov
Studies on B-RAF inhibitors from the diaryl urea class have shown that descriptors related to molecular size, shape, aromaticity, and polarizability are critical in determining their inhibitory activity. nih.gov
Table 2: Common Molecular Descriptors in QSAR Models for Diaryl Urea Derivatives
| Descriptor Type | Example Descriptor | Property Quantified |
|---|---|---|
| Topological | Connectivity Indices | Molecular branching and size |
| Electronic | Dipole Moment, Hammett constants | Distribution of charge, electron-donating/withdrawing effects |
| Steric | Molar Refractivity, Steric Volume | Molecular volume and shape |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations provide deep insights into the intrinsic properties of this compound at the atomic level, complementing the information obtained from molecular docking and QSAR. researchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and electrostatic potential. nih.gov
DFT is a powerful tool for studying chemical reactions, allowing researchers to map out entire reaction pathways. By calculating the energies of reactants, products, and transition states, DFT can determine activation energies and reaction enthalpies. This approach can be used to investigate the metabolic fate of this compound by simulating potential biotransformation reactions, such as oxidation or hydrolysis. It can also elucidate the mechanism of action at the electronic level, revealing how the molecule's electronic properties facilitate its interaction with the target.
A molecule's three-dimensional shape (conformation) is critical to its biological activity. This compound has rotational freedom around the bond connecting the two phenyl rings and the bond connecting the urea group to the phenyl ring. DFT calculations can be used to perform a conformational analysis, systematically exploring these rotations to identify the lowest energy, and therefore most stable, conformation of the molecule. nih.gov
Furthermore, DFT provides access to key electronic parameters that describe a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are the likely sites for intermolecular interactions. researchgate.net
Table 3: Parameters from DFT Calculations and Their Significance
| DFT Parameter | Significance |
|---|---|
| Total Energy | Indicates the stability of a given molecular conformation. |
| HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of ligand-protein interactions. By simulating the movements of atoms over time, MD can reveal the stability of a ligand within a binding site, the conformational changes induced upon binding, and the key interactions that contribute to binding affinity. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of highly similar biphenyl urea derivatives as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been investigated, providing a strong basis for understanding its potential dynamic interactions.
For biphenyl urea compounds targeting sEH, MD simulations would typically be employed to analyze the stability of the crucial hydrogen bonds formed between the urea moiety and key residues in the catalytic site, such as Tyr383 and Tyr466. The urea's carbonyl oxygen acts as a hydrogen bond acceptor from these tyrosine residues, while the NH groups can form hydrogen bonds with the carboxylate of Asp335. MD simulations can track the distances and angles of these hydrogen bonds over the simulation trajectory, providing a measure of their strength and persistence.
In the context of VEGFR-2 inhibition, MD simulations can assess the stability of the compound in the ATP-binding pocket. The urea group is critical for interacting with the hinge region, forming hydrogen bonds with residues like Cys919 and Asp1046. The biphenyl moiety would be expected to occupy a hydrophobic pocket, and MD simulations can explore the conformational flexibility of this group and the nature of its van der Waals interactions with surrounding hydrophobic residues. The stability of these interactions is crucial for potent inhibition. A recent study on a VEGFR-2 inhibitor demonstrated that the complex remained stable throughout a 100 ns simulation, with the root-mean-square deviation (RMSD) showing no major fluctuations. mdpi.com
The general workflow for such a simulation would involve:
System Setup: The starting structure would be a docked complex of this compound within the active site of the target protein (e.g., sEH or VEGFR-2). This complex would then be solvated in a water box with appropriate ions to neutralize the system.
Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the structure and ensure it reaches a stable temperature and pressure.
Production Run: The main simulation is run for a duration typically ranging from nanoseconds to microseconds, during which the trajectory of all atoms is saved.
Analysis: The trajectory is analyzed to determine various properties such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the persistence of key intermolecular interactions like hydrogen bonds.
The following table summarizes key interacting residues for urea-based inhibitors in sEH and VEGFR-2, which would be a primary focus of MD simulation analysis for this compound.
| Target Protein | Key Interacting Residues for Urea Moiety | Nature of Interaction |
| Soluble Epoxide Hydrolase (sEH) | Tyr383, Tyr466, Asp335 | Hydrogen Bonding |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding |
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening and ligand-based drug design are powerful computational techniques for identifying novel bioactive compounds from large chemical libraries. These methods are particularly relevant for the discovery of new inhibitors based on the this compound scaffold.
Virtual Screening:
Virtual screening can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking is the most common SBVS technique, where a library of compounds is computationally placed into the binding site of the target, and a scoring function is used to estimate the binding affinity. For a compound like this compound, docking studies into the active sites of sEH or VEGFR-2 would be performed. The urea moiety would be expected to form key hydrogen bonds, and the biphenyl group would fit into a hydrophobic pocket. A successful docking pose would show favorable interactions with the key residues identified from crystal structures of similar inhibitors.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, or as a complementary approach, LBVS methods are used. These techniques are based on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. For sEH inhibitors, a common pharmacophore model includes a central hydrogen-bond acceptor (the urea carbonyl), two hydrogen-bond donors (the urea NH groups), and two hydrophobic regions to accommodate the flanking parts of the molecule. nih.govnih.govacs.orgresearchgate.nettandfonline.comacs.org A pharmacophore model derived from known active biphenyl urea compounds could be used to search for novel molecules, including this compound, that match these features.
Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound (a template). The similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic properties.
Ligand-Based Drug Design:
Ligand-based drug design focuses on the analysis of a set of known active and inactive molecules to build a predictive model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For a series of biphenyl urea analogs, a QSAR model could be developed to predict the inhibitory potency based on various molecular descriptors such as hydrophobicity (logP), electronic properties, and steric parameters. This model could then be used to prioritize the synthesis of new derivatives with potentially improved activity.
The following table provides an example of pharmacophoric features commonly identified for sEH inhibitors, which would be relevant for designing virtual screening queries for compounds like this compound.
| Pharmacophoric Feature | Description | Potential Corresponding Moiety in this compound |
| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen bond. | Carbonyl oxygen of the urea group |
| Hydrogen Bond Donor | A group capable of donating a hydrogen bond. | NH groups of the urea moiety |
| Aromatic Ring | A planar, cyclic, conjugated system. | The two phenyl rings of the biphenyl group |
| Hydrophobic Group | A nonpolar chemical group. | The chlorobiphenyl moiety |
Environmental Fate, Degradation, and Ecotoxicology
Environmental Degradation Pathways of 1-(4'-Chlorobiphenyl-4-YL)urea and Analogs
The degradation of phenylurea herbicides and chlorinated biphenyls in the environment is a complex process involving both biological and non-biological mechanisms. For compounds like this compound, both microbial and photochemical degradation are expected to be significant pathways.
Microbial consortia, comprising various bacteria and fungi, play a crucial role in the breakdown of complex organic pollutants, including phenylurea herbicides. oup.comnih.govfrontiersin.orgresearchgate.netresearchgate.net These consortia often exhibit synergistic catabolism, where different species work together to mineralize compounds that a single species cannot. nih.gov For phenylurea herbicides, a common initial step in biodegradation is the hydrolysis of the urea (B33335) group. frontiersin.org
Studies on the phenylurea herbicide linuron (B1675549) have shown that bacterial consortia can effectively degrade it. For instance, a consortium containing Diaphorobacter sp. and Achromobacter sp. was found to work synergistically, with the former hydrolyzing linuron to 3,4-dichloroaniline (B118046) and the latter further mineralizing this intermediate. nih.gov Similarly, the degradation of another phenylurea, diuron (B1670789), often proceeds via N-demethylation followed by hydrolysis to 3,4-dichloroaniline. frontiersin.org Given the structure of this compound, it is plausible that microbial consortia could initiate its degradation through the cleavage of the urea linkage, leading to the formation of 4-amino-4'-chlorobiphenyl (B111710).
The degradation of the 4-chlorobiphenyl (B17849) moiety itself has been studied using model organisms. Bacteria such as Achromobacter sp. and Bacillus brevis have been shown to degrade 4-chlorobiphenyl, primarily through hydroxylation of the unsubstituted ring followed by meta-cleavage, ultimately leading to the formation of 4-chlorobenzoic acid. ethz.ch Therefore, a microbial consortium capable of degrading this compound would likely possess enzymes for both urea hydrolysis and biphenyl (B1667301) ring cleavage.
Table 1: Examples of Microbial Consortia and Their Role in the Degradation of Analogous Compounds
| Compound | Microbial Species/Consortium | Degradation Pathway | Reference |
| Linuron | Diaphorobacter sp. and Achromobacter sp. | Synergistic catabolism: hydrolysis to 3,4-dichloroaniline and subsequent mineralization. | nih.gov |
| Diuron | Various bacteria and fungi | N-demethylation and hydrolysis to 3,4-dichloroaniline. | frontiersin.org |
| Isoproturon | Sphingomonas sp. | Sequential N-demethylation and cleavage of the urea side chain. | researchgate.net |
| 4-Chlorobiphenyl | Achromobacter sp., Bacillus brevis | Hydroxylation and meta-cleavage of the biphenyl ring. | ethz.ch |
Abiotic degradation, particularly photolysis, is another significant pathway for the breakdown of phenylurea herbicides in the environment. oup.com Phenylurea herbicides are generally stable to chemical hydrolysis in a pH range of 4-10, suggesting that this abiotic process is of minor importance in most agricultural soils. oup.com However, photochemical degradation can occur when these compounds are exposed to sunlight. oup.com
A study on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a compound structurally similar to this compound, revealed that it undergoes photolysis in various media, including water and simulated air. semanticscholar.orgnih.gov The degradation was found to follow first-order kinetics, and the presence of oxygen generally accelerated the reaction. semanticscholar.org The degradation of another class of urea-based herbicides, the sulfonylureas, has also been shown to be influenced by ultraviolet irradiation, with photocatalysts like titanium dioxide enhancing the degradation rate. nih.gov For 2-chlorobiphenyl, a component of the target molecule, the main photodegradation pathways involve reactions with hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter, in addition to direct photolysis. nih.gov
These findings suggest that this compound is likely susceptible to photodegradation in sunlit surface waters and on soil surfaces. The process would likely involve cleavage of the urea bridge and potential transformations of the chlorinated biphenyl ring.
Identification and Analysis of Environmental Metabolites
The degradation of this compound is expected to produce a number of intermediate metabolites before complete mineralization. Based on studies of analogous compounds, key metabolites can be predicted.
For phenylurea herbicides, the primary metabolites often result from the transformation of the urea side chain. For example, the degradation of diuron and linuron by the fungus Mortierella sp. leads to successively dealkylated metabolites and the formation of 3,4-dichloroaniline. nih.gov Similarly, bacterial degradation of these compounds also yields N-dealkylated products and the corresponding substituted anilines. nih.gov Therefore, a likely early metabolite of this compound is 4-amino-4'-chlorobiphenyl, resulting from the cleavage of the urea group.
Further degradation of the 4-chlorobiphenyl structure would produce additional metabolites. The metabolism of 3-chlorobiphenyl (B164846) in a human-relevant cell line resulted in hydroxylated, sulfated, and glucuronidated metabolites, indicating that similar transformations could occur in the environment through microbial action. semanticscholar.org Fungal degradation of some phenylurea herbicides has also been shown to involve hydroxylation of the phenyl ring. nih.gov
Table 2: Potential Environmental Metabolites of this compound Based on Analogous Compounds
| Parent Compound | Analogous Compound(s) | Predicted Metabolite(s) of this compound | Predicted Formation Pathway | Reference |
| This compound | Diuron, Linuron | 4-amino-4'-chlorobiphenyl | Hydrolysis of the urea linkage | nih.govnih.gov |
| This compound | 3-Chlorobiphenyl, Isoproturon | Hydroxylated derivatives of this compound | Microbial oxidation of the biphenyl ring | semanticscholar.orgnih.gov |
| 4-amino-4'-chlorobiphenyl | 4-Chlorobiphenyl | 4-chlorobenzoic acid | Ring cleavage of the biphenyl moiety | ethz.ch |
Soil and Aquatic Environmental Persistence Studies
The persistence of a chemical in the environment is a key factor in determining its potential for long-term impacts. For compounds like this compound, persistence in soil and aquatic systems will be influenced by factors such as soil type, organic matter content, temperature, and microbial activity.
Studies on polychlorinated biphenyls (PCBs) have shown that their persistence in soil is significant, with half-lives ranging from years to decades. nih.gov The persistence of PCBs is generally greater in soils with higher organic carbon content, as these compounds tend to adsorb to organic matter. scielo.org.za Volatilization is considered a major loss process for PCBs from soil. scielo.org.za Given the presence of the 4'-chlorobiphenyl moiety, this compound may also exhibit a tendency to persist in soil, particularly in those rich in organic matter.
In aquatic environments, the persistence of similar compounds is also a concern. Phenylurea herbicides are frequently detected in surface and groundwater. oup.com While microbial degradation can occur, the process can be slow. oup.com The fungicide Boscalid, which contains a 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide structure, is noted to be persistent in both soil and aquatic systems depending on local conditions.
Bioaccumulation and Biotransformation in Environmental Organisms
Bioaccumulation, the process by which a chemical concentrates in an organism to a level higher than in its surrounding environment, is a concern for persistent, hydrophobic compounds. The 4'-chlorobiphenyl structure in this compound suggests a potential for bioaccumulation.
Polychlorinated biphenyls are well-known to bioaccumulate in food chains, with concentrations increasing at higher trophic levels (biomagnification). mdpi.com The biotransformation of PCBs in organisms is structure-dependent. For example, in marine mammals, chlorobiphenyl congeners with adjacent hydrogen atoms in the meta and para positions are more readily metabolized. nih.gov
Biotransformation of chlorinated compounds in organisms can involve processes such as hydroxylation, dechlorination, and conjugation. nih.gov Studies on chlorinated paraffins have identified hydroxylation and dechlorination as potential biotransformation pathways in various organisms, including plants, invertebrates, and vertebrates. researchgate.net It is plausible that this compound could undergo similar biotransformation processes in environmental organisms, leading to the formation of more polar metabolites that can be more easily excreted.
Ecotoxicological Assessment in Model Systems
The potential toxicity of this compound to non-target organisms is a critical aspect of its environmental risk assessment. Standard model organisms such as the freshwater crustacean Daphnia magna and various species of algae are commonly used for ecotoxicological testing. researchgate.netu-tokyo.ac.jpivami.com
Toxicity testing with Daphnia magna can assess both acute effects (e.g., immobilization) and chronic effects (e.g., on reproduction). nih.gov Similarly, algal toxicity tests measure the inhibition of growth. researchgate.net Given the chemical nature of this compound, it is expected to exhibit toxicity to aquatic organisms, and a full ecotoxicological assessment would be necessary to quantify these effects.
Table 3: Common Endpoints in Ecotoxicological Assessments of Aquatic Organisms
| Model Organism | Type of Test | Common Endpoints |
| Daphnia magna | Acute | Immobilization (EC50) |
| Daphnia magna | Chronic | Reproduction, Growth |
| Algae (e.g., Raphidocelis subcapitata) | Growth Inhibition | Growth rate, Biomass (IC50) |
Analytical Methodologies for Characterization and Quantification
Advanced Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 1-(4'-Chlorobiphenyl-4-YL)urea and its related components. Techniques like HPLC and GC are pivotal, especially when coupled with sensitive detection systems.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of phenylurea compounds, which are often thermally unstable and thus unsuitable for Gas Chromatography. newpaltz.k12.ny.us For this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.
Key Methodological Parameters:
Columns: A C18 column is a standard choice, offering high carbon load for excellent retention and selectivity for phenylurea compounds. newpaltz.k12.ny.us
Mobile Phase: A gradient elution using a mixture of an aqueous component (like water) and an organic solvent (such as acetonitrile (B52724) or methanol) is common. This allows for the efficient separation of the target analyte from impurities with varying polarities. researchgate.netvliz.be
Detection: Ultraviolet (UV) detection is widely used, as the aromatic rings in the biphenyl (B1667301) structure and the urea (B33335) chromophore absorb UV light, allowing for sensitive detection and quantification. newpaltz.k12.ny.usmdpi.com A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. actascientific.com
The combination of a C18 column with a water/acetonitrile mobile phase and UV detection provides a robust and reliable method for the routine analysis and quantification of this compound.
| Parameter | Description | Common Implementation |
|---|---|---|
| Stationary Phase (Column) | Separates compounds based on polarity. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Elutes the compound through the column. | Gradient of Acetonitrile and Water researchgate.netvliz.be |
| Detection Method | Detects the compound as it elutes. | Ultraviolet (UV) or Photodiode Array (PDA) newpaltz.k12.ny.usactascientific.com |
| Injection Volume | The amount of sample introduced. | 10-20 µL researchgate.net |
While this compound itself is susceptible to thermal degradation, Gas Chromatography (GC) is an exceptionally powerful tool for the analysis of its more thermally stable chlorinated biphenyl component, 4-chlorobiphenyl (B17849). newpaltz.k12.ny.us This analysis might be performed on a degradation product or a sample that has undergone hydrolysis to cleave the urea group. GC provides high-resolution separation of volatile and semi-volatile compounds. chromatographyonline.com
Key Methodological Parameters:
Columns: Capillary columns with low-polarity stationary phases, such as those similar to 5% diphenyl/95% dimethyl polysiloxane (e.g., HP-5 or TG-5SilMS), are commonly used for the separation of polychlorinated biphenyls (PCBs) and related compounds. chromatographyonline.comoup.comcromlab-instruments.es
Carrier Gas: Inert gases like helium or nitrogen are used to carry the sample through the column. oup.com
Injector: A splitless injection mode is often used for trace analysis to ensure that the maximum amount of analyte reaches the column. cromlab-instruments.es
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like 4-chlorobiphenyl and is a standard choice for PCB analysis. shimadzu.com Mass spectrometry (MS) can also be used as a detector for definitive identification. cromlab-instruments.es
GC-ECD is a standard method for monitoring chlorinated biphenyls in environmental samples and can be adapted to quantify the 4-chlorobiphenyl moiety of the title compound. cromlab-instruments.esshimadzu.com
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical capabilities, providing both separation and structural information in a single run. actascientific.comajpaonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation of GC with the powerful identification capabilities of MS. nih.gov For the analysis of the chlorinated biphenyl component, GC-MS is invaluable. oup.comcromlab-instruments.es The gas chromatograph separates the components of a mixture, and the mass spectrometer detects, identifies, and quantifies them by generating a mass spectrum for each peak. iosrjournals.org This provides definitive confirmation of the 4-chlorobiphenyl structure based on its unique mass spectrum and fragmentation pattern. oup.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the direct analysis of this compound. It is suitable for compounds that are not amenable to GC due to low volatility or thermal instability. actascientific.com The HPLC system separates the analyte from the sample matrix, after which the eluent is introduced into the mass spectrometer. mdpi.com Interfaces like electrospray ionization (ESI) are used to generate ions from the analyte molecules in the liquid phase. mdpi.comiosrjournals.org LC-MS can provide the molecular weight of the parent compound and, through tandem MS (MS/MS), can generate structural information from fragmentation patterns, allowing for highly selective and sensitive quantification. oup.combioanalysis-zone.comnih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of this compound. These techniques probe the molecular structure based on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the two different aromatic rings and the N-H protons of the urea group. The aromatic region would display characteristic splitting patterns (doublets and multiplets) corresponding to the substitution on the biphenyl rings.
A combination of ¹H and ¹³C NMR allows for the unambiguous assignment of the compound's constitution and connectivity.
| Technique | Parameter | Expected Observation |
|---|---|---|
| NMR | ¹H NMR Signals | Signals for aromatic protons on both phenyl rings; signals for N-H protons of the urea group. |
| ¹³C NMR Signals | Signal for the C=O (carbonyl) carbon; signals for the 12 aromatic carbons of the biphenyl structure. | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Expected at m/z ≈ 246 and 248 (due to ³⁵Cl and ³⁷Cl isotopes). |
| Key Fragment Ions | Ions corresponding to the 4-chlorobiphenyl cation (m/z ≈ 188) and further fragments (e.g., m/z 152). restek.com |
Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. mtoz-biolabs.comlibretexts.org When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion, whose mass-to-charge ratio (m/z) is measured. impactanalytical.com
For this compound (C₁₃H₁₁ClN₂O), the molecular weight is 246.7 g/mol . chemimpex.com MS analysis would confirm this by showing a molecular ion peak (M⁺) at m/z 246. impactanalytical.com Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak at m/z 248 with approximately one-third the intensity of the M⁺ peak would also be observed, confirming the presence of one chlorine atom.
Furthermore, the fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would involve cleavage of the bonds adjacent to the urea group. A significant fragment would likely be the 4-chlorobiphenyl cation (m/z 188), formed by the loss of the urea moiety. This fragment could further lose a chlorine atom to produce an ion at m/z 153 or undergo other rearrangements. restek.com Analysis of these fragments helps to piece together and confirm the molecular structure. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the urea moiety, the biphenyl structure, and the carbon-chlorine bond. While a specific spectrum for this exact compound is not publicly available, the expected characteristic peaks can be inferred from the analysis of structurally similar compounds. nih.gov
Key expected vibrational bands for this compound would include:
N-H Stretching: The urea group's N-H bonds would typically exhibit strong absorption bands in the region of 3100-3500 cm⁻¹.
C=O Stretching: A strong, sharp peak corresponding to the carbonyl (C=O) group of the urea moiety is expected around 1630-1770 cm⁻¹. nih.gov
Aromatic C-H Stretching: The stretching of C-H bonds in the biphenyl rings would appear as multiple weak to medium bands above 3000 cm⁻¹. nih.gov
C=C Stretching: Aromatic ring stretching vibrations from the biphenyl structure typically occur in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching of the carbon-nitrogen bonds in the urea group would be found in the 1200-1400 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond vibration is expected to produce a strong band in the fingerprint region, typically between 600-800 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Intensity |
|---|---|---|
| N-H (Urea) | 3100 - 3500 | Strong |
| C=O (Urea) | 1630 - 1770 | Strong, Sharp |
| C-H (Aromatic) | >3000 | Weak to Medium |
| C=C (Aromatic) | 1400 - 1600 | Medium |
| C-Cl (Aryl Halide) | 600 - 800 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of this writing, a solved crystal structure for this compound has not been deposited in public crystallographic databases. However, studies on similar molecules, such as co-crystals of urea with other active pharmaceutical ingredients, demonstrate the power of this technique. reading.ac.uk For a molecule like this compound, X-ray diffraction would be expected to reveal a structure stabilized by intermolecular hydrogen bonds involving the urea's N-H and C=O groups, forming dimers or extended networks. mdpi.com The analysis would also precisely define the dihedral angle between the two phenyl rings of the biphenyl moiety and characterize any π-π stacking interactions between adjacent aromatic rings. mdpi.com Such structural data is invaluable for understanding its physical properties and potential biological activity.
Development and Validation of Robust Analytical Methods
The development of robust and reliable analytical methods is critical for the quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of urea derivatives due to its specificity and sensitivity. nih.govmtc-usa.combenthamscience.com A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, and UV detection at a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~210 nm). benthamscience.com
Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. benthamscience.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness of measured value to the true value. | Recovery of 98-102% |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |
| LOD / LOQ | Lowest concentration detectable / quantifiable. | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |
Impurity Profiling and Quantification in Complex Mixtures
Impurity profiling is the identification and quantification of impurities in a substance. For this compound, potential impurities could arise from the synthesis process, such as unreacted starting materials or by-products from side reactions. HPLC methods developed for potency assay can be adapted to separate and quantify these impurities. semanticscholar.orgresearchgate.net A gradient elution method may be necessary to resolve impurities with different polarities from the main compound. The use of a photodiode array (PDA) detector can aid in the identification of impurities by providing UV spectra, which can be compared to those of known standards.
Trace Analysis in Environmental and Biological Matrices
The detection of trace amounts of this compound in environmental samples like water or soil, or in biological matrices, requires highly sensitive analytical techniques. chemimpex.com The complexity of these matrices often necessitates extensive sample preparation to remove interfering substances and concentrate the analyte. nih.gov Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for sample clean-up.
For detection, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their high selectivity and sensitivity. thermofisher.comresearchgate.net In MS/MS, specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) mode, which significantly reduces matrix interference and allows for quantification at very low levels (pg/L or ng/kg). thermofisher.com
Bioanalytical Methodologies for Biological Sample Analysis
Bioanalytical methods are used to quantify a compound in biological samples such as blood, plasma, or urine. agriculturejournals.cz These methods are essential for pharmacokinetic studies. Given that various biphenyl urea derivatives have been investigated for their therapeutic potential, robust bioanalytical methods are crucial. researchgate.netnih.gov
The development of a bioanalytical method for this compound would likely involve LC-MS/MS. A typical workflow includes:
Sample Preparation: To remove proteins and other interferences, techniques like protein precipitation (PPT) with acetonitrile, LLE, or SPE are employed.
Chromatographic Separation: A rapid HPLC or UHPLC method is used to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in SRM mode provides the high sensitivity and selectivity needed to measure therapeutic concentrations in complex biological fluids. nih.gov
The method must be fully validated to assess its accuracy, precision, selectivity, stability of the analyte during sample handling and storage, and matrix effects. researchgate.netresearchgate.net
Broader Research Applications and Future Directions
Role of 1-(4'-Chlorobiphenyl-4-YL)urea as a Key Synthetic Intermediate in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its structure allows for effective interactions in various chemical reactions, making it a valuable starting material for creating diverse chemical entities. chemimpex.com
In pharmaceutical development, this compound is a key intermediate in the synthesis of potential anti-cancer agents. chemimpex.com The biphenyl-urea scaffold is a recognized pharmacophore in the design of inhibitors for specific cellular pathways involved in cancer progression. A significant area of research has been the synthesis of biphenyl (B1667301) urea (B33335) derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.govresearchgate.net By modifying the this compound structure, researchers have been able to synthesize a series of derivatives with significant inhibitory activity against VEGFR-2. nih.gov
The versatility of this compound is also evident in its application in environmental science research, where it is used in studies investigating the degradation of chlorinated compounds. chemimpex.com
Potential Applications in Advanced Materials Science
The unique properties of this compound, imparted by the chlorobiphenyl moiety which enhances stability and reactivity, make it a candidate for the synthesis of advanced materials. chemimpex.com While specific applications in materials science are still an emerging area of research, the urea functional group is well-known for its ability to form strong hydrogen bonds. This property is fundamental in supramolecular chemistry for the construction of well-ordered assemblies, such as liquid crystals, gels, and polymers with specific functionalities. The biphenyl unit contributes to the rigidity and potential photo-physical properties of such materials. Research in this area is exploring how the self-assembly properties of biphenyl-urea scaffolds can be harnessed to create novel functional materials.
Contribution to the Development of Novel Agrochemicals
A significant and well-established application of this compound is as an intermediate in the production of specialty agrochemicals. chemimpex.com Most notably, it is a precursor in the synthesis of the fungicide Boscalid. Boscalid is a succinate (B1194679) dehydrogenase (SDH) inhibitor, effective against a broad range of fungal pathogens on a wide variety of crops. The synthesis of Boscalid involves the use of a biphenyl amine, which can be derived from intermediates like this compound. The development of such targeted fungicides is crucial for modern agriculture, and the role of this intermediate is vital in ensuring a cost-effective and efficient manufacturing process.
Emerging Research Areas for Biphenyl-Urea Scaffolds in Chemical Biology
The biphenyl-urea scaffold, of which this compound is a prime example, is at the forefront of several emerging areas in chemical biology and medicinal chemistry.
VEGFR-2 Inhibition: As previously mentioned, the development of biphenyl urea derivatives as VEGFR-2 inhibitors is a major area of cancer research. nih.gov Studies have shown that specific derivatives can exhibit potent inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to existing drugs like Sorafenib. researchgate.net Molecular docking studies have indicated that the urea moiety is crucial for binding to the receptor, forming key hydrogen bonds. nih.gov
| Compound | Target | IC₅₀ (nM) |
| Derivative A7 | VEGFR-2 | 4.06 |
| Derivative B3 | VEGFR-2 | 4.55 |
| Derivative B4 | VEGFR-2 | 5.26 |
| Sorafenib | VEGFR-2 | (Reference) |
This table presents a selection of biphenyl urea derivatives and their reported inhibitory concentrations against VEGFR-2. nih.gov
CYP1B1 Inhibition: Another promising avenue of research is the development of biphenyl urea derivatives as selective inhibitors of Cytochrome P450 1B1 (CYP1B1). rsc.org This enzyme is implicated in the metabolism of hormones and is overexpressed in various cancers, such as breast and prostate cancer. Highly selective CYP1B1 inhibitors could therefore serve as potential therapeutic agents for these hormone-induced malignancies. Research has identified meta-chloro-substituted biphenyl ureas as particularly potent and selective inhibitors of CYP1B1. rsc.org
| Compound | Target | IC₅₀ (nM) | Selectivity over other CYPs |
| Compound 5h | CYP1B1 | 5 | >2000-fold |
| Compound 5d | CYP1B1 | 69 | >62-fold |
| Compound 5e | CYP1B1 | 58 | >98-fold |
This table showcases the potency and selectivity of specific biphenyl urea derivatives as CYP1B1 inhibitors. rsc.org
Challenges and Opportunities in Translating Research Findings to Practical Applications
Despite the promising research findings, several challenges must be overcome to translate these discoveries into practical applications. One significant challenge is the relatively low solubility of many biphenyl urea derivatives, which can hinder their bioavailability and efficacy in cellular and in vivo studies. rsc.org
Opportunities for future research lie in the optimization of these lead compounds to improve their physicochemical properties, such as solubility and cell permeability, without compromising their potent biological activity. nih.gov Structure-activity relationship (SAR) studies are crucial in this regard, helping to identify which modifications to the biphenyl-urea scaffold can enhance its drug-like properties. nih.gov Furthermore, the development of more efficient, cost-effective, and environmentally benign synthetic routes for this compound and its derivatives presents another significant opportunity for chemical research.
Collaborative Research Initiatives and Interdisciplinary Approaches
The multifaceted nature of the research surrounding this compound and its derivatives necessitates a highly collaborative and interdisciplinary approach. The journey from a synthetic intermediate to a potential therapeutic agent or advanced material requires the combined expertise of organic chemists, medicinal chemists, biologists, material scientists, and clinicians.
Public-private partnerships and collaborations between academic research institutions and pharmaceutical companies are becoming increasingly common and are essential for accelerating the development of novel therapies. nih.govpharmaphorum.com These collaborations facilitate the sharing of resources, expertise, and proprietary compounds, which can significantly reduce the time and cost associated with drug discovery and development. nih.gov Initiatives that foster such partnerships are crucial for translating the fundamental research on biphenyl-urea scaffolds into tangible benefits for society. aacrjournals.orgnih.gov The complexity of modern scientific challenges, from developing new cancer treatments to creating innovative materials, underscores the importance of breaking down traditional research silos and fostering a more integrated and collaborative scientific community. nih.govmilkeninstitute.org
Q & A
Q. What are the established synthetic routes for 1-(4'-chlorobiphenyl-4-yl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via urea bond formation between a chlorobiphenyl amine and an isocyanate or carbamoyl chloride derivative. For example:
- Route 1 : Reacting 4-aminomorpholine with (4-chlorophenyl)carbamoyl chloride in refluxing ethanol yields crystalline product with hydrogen-bonded dimeric structures .
- Route 2 : Substituted phenylurea derivatives (e.g., H1-H12 in Table 6 of ) are synthesized using nucleophilic substitution under controlled pH (6–8) to minimize side reactions.
Q. Key Considerations :
- Solvent Choice : Ethanol or DMF enhances solubility of aromatic intermediates.
- Temperature : Reflux conditions (~80°C) optimize reaction kinetics without decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>99% by HPLC) .
Q. Table 1: Comparative Synthesis Conditions
| Method | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Route 1 | 4-aminomorpholine, (4-Cl-phenyl)carbamoyl chloride | Ethanol | 80 | 78 | 99.5 |
| Route 2 | Substituted aniline, triphosgene | DMF | 25 | 65 | 98.0 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm urea NH protons (δ 8.2–9.1 ppm) and biphenyl aromatic signals (δ 7.2–7.8 ppm). Discrepancies in coupling constants may indicate rotameric forms .
- X-ray Crystallography : Resolves chair conformation of morpholine rings (if present) and N–H⋯O hydrogen bonding (d = 2.85 Å, θ = 168°), critical for stability analysis .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 359.8) validates molecular weight .
Data Interpretation Tip : Cross-reference melting points (e.g., 210–212°C) with differential scanning calorimetry (DSC) to detect polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?
Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- Case Study : Analog H7 (Table 6, ) shows conflicting IC values in kinase inhibition assays. Resolve by:
- Standardizing assay buffers (e.g., pH 7.4 PBS vs. HEPES).
- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Statistical Analysis : Apply ANOVA to compare bioactivity across multiple batches, ensuring p < 0.05 significance .
Recommendation : Use PubChem bioassay data (AID 743255) as a reference for reproducibility .
Q. What strategies optimize the stability of this compound in aqueous and oxidative conditions?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the urea bond (t = 48 h in pH 7.4 buffer at 37°C) and photooxidation of the biphenyl system.
- Stabilization Methods :
- Accelerated Stability Testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months, monitoring via HPLC-UV .
Q. Table 2: Stability Profile Under Stress Conditions
| Condition | Temp. (°C) | Degradation (%) | Major Impurity |
|---|---|---|---|
| Acidic (0.1M HCl) | 25 | 12 | Biphenyl-4-ol |
| Oxidative (3% HO) | 25 | 28 | 4-chlorobenzoquinone |
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., EGFR T790M mutant). Prioritize derivatives with ΔG < -9 kcal/mol .
- QSAR Models : Correlate ClogP values (2.1–3.8) with cell permeability (R = 0.89) to optimize bioavailability .
- MD Simulations : Analyze urea bond flexibility (RMSD < 1.5 Å over 100 ns) to ensure target engagement without conformational loss .
Validation : Synthesize top-scoring virtual hits (e.g., morpholine-carbonyl analogs) and validate via SPR (K < 100 nM) .
Q. What methodologies address discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
- Problem : X-ray structures () show hydrogen-bonded dimers, while NMR in DMSO-d suggests monomeric forms.
- Resolution :
- Variable-temperature NMR (-40°C to 80°C) to probe dynamic equilibria.
- SAXS (small-angle X-ray scattering) in ethanol to compare solution vs. solid-state packing .
- Advanced Techniques : Use NOESY to detect intermolecular interactions (≤4 Å) in concentrated solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
